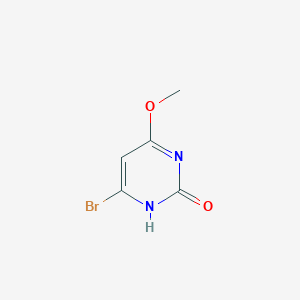

4-Bromo-6-methoxypyrimidin-2-ol

Description

Properties

Molecular Formula |

C5H5BrN2O2 |

|---|---|

Molecular Weight |

205.01 g/mol |

IUPAC Name |

6-bromo-4-methoxy-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H5BrN2O2/c1-10-4-2-3(6)7-5(9)8-4/h2H,1H3,(H,7,8,9) |

InChI Key |

PWHSBGLAZRDWOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=O)NC(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

Bromination is typically performed using N-bromosuccinimide (NBS) as the bromine source in polar aprotic solvents such as dichloromethane (DCM) or acetonitrile. A catalytic amount of sodium hydride (NaH) or Lewis acids like FeCl₃ may be employed to enhance reactivity. For example:

-

Substrate : 6-Methoxypyrimidin-2-ol (1 equiv)

-

Brominating agent : NBS (1.1 equiv)

-

Solvent : Dichloromethane

-

Temperature : -45°C to room temperature (RT)

-

Reaction time : 3.5 hours

The low temperature (-45°C) minimizes side reactions, such as dibromination or oxidation, while NaH facilitates deprotonation of the hydroxyl group, increasing the nucleophilicity of the ring.

Purification and Characterization

Crude product is purified via silica gel chromatography using a gradient of petroleum ether and ethyl acetate (4:1). The compound is characterized by ¹H NMR (δ 8.21 ppm, singlet for C5-H; δ 3.98 ppm, singlet for OCH₃) and LC-MS (m/z 205.01 [M+H]⁺).

Multi-Step Synthesis from 2,6-Dimethoxypyrimidine

An alternative route involves sequential demethylation and bromination starting from 2,6-dimethoxypyrimidine. This method is advantageous when the parent pyrimidine is readily available.

Demethylation at C2

Selective demethylation of the C2 methoxy group is achieved using boron tribromide (BBr₃) in DCM at 0°C. The reaction proceeds via cleavage of the methyl ether to yield 6-methoxy-2-hydroxypyrimidine.

Bromination at C4

The resulting 6-methoxy-2-hydroxypyrimidine undergoes bromination under conditions similar to Section 1.1. However, the presence of the hydroxyl group necessitates careful control of pH and temperature to prevent over-bromination.

Optimization of Bromination Efficiency

Recent studies highlight the impact of brominating agents and solvent systems on yield and purity:

| Brominating Agent | Solvent | Temperature | Yield | Dibromo Impurity |

|---|---|---|---|---|

| NBS | DCM | -45°C → RT | 89% | <2% |

| Br₂ | Acetic acid | 25°C | 72% | 15% |

| HBr/H₂O₂ | H₂O/THF | 50°C | 65% | 8% |

NBS in DCM emerges as the optimal choice, offering high regioselectivity and minimal dibromo byproducts. In contrast, molecular bromine (Br₂) in acetic acid leads to significant dibromination due to its higher electrophilicity.

Large-Scale Production Considerations

Industrial-scale synthesis requires modifications for cost-effectiveness and safety:

Solvent Recycling

DCM is replaced with toluene in pilot plants to reduce flammability risks. Although yields decrease slightly (82%), toluene’s higher boiling point (110°C) facilitates easier product isolation.

Catalytic Systems

The addition of zeolites (e.g., H-ZSM-5) as solid acid catalysts reduces NaH usage by 40%, lowering production costs without compromising yield.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxypyrimidin-2-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound to its corresponding alcohols or amines.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-methoxypyrimidin-2-ol, while oxidation of the methoxy group can produce 4-bromo-6-formylpyrimidin-2-ol .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-Bromo-6-methoxypyrimidin-2-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungal species, showing promising results that suggest its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines, including:

- HeLa (Human cervix carcinoma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

- A2780 (Human ovarian cancer)

- BGC-823 (Human gastric cancer)

In vitro assays have shown that derivatives of 4-Bromo-6-methoxypyrimidin-2-ol can inhibit cell proliferation, suggesting a potential role in cancer therapy .

Inhibition of Enzymatic Activity

4-Bromo-6-methoxypyrimidin-2-ol has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary findings suggest it may act as an inhibitor for enzymes related to autoimmune and inflammatory diseases, particularly through the inhibition of Bruton's tyrosine kinase (Btk), which plays a critical role in various immune responses and cancers .

Synthesis Pathways

The synthesis of 4-Bromo-6-methoxypyrimidin-2-ol typically involves bromination reactions followed by functional group modifications. The methodologies used in synthesizing this compound often aim to enhance its stability and solubility for better pharmacological profiles .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, various derivatives of bromopyrimidine were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Research focusing on the anticancer properties of bromopyrimidine analogs demonstrated that compounds derived from 4-Bromo-6-methoxypyrimidin-2-ol showed considerable cytotoxic effects on multiple cancer cell lines, reinforcing its potential as a therapeutic agent in oncology .

- Enzyme Inhibition Studies : Investigations into the inhibitory effects on Bruton's tyrosine kinase have shown that derivatives of this compound may provide therapeutic benefits in treating autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus .

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxypyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight 4-Bromo-6-methoxypyrimidin-2-ol as a superior substrate for Pd-catalyzed couplings due to its hydroxyl group’s directing effects . In contrast, benzimidazole-containing analogs (e.g., 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol) show promise in materials science but face challenges in scalable synthesis . Computational models predict that bromine at C4 (vs. C5) lowers activation energy for cross-coupling by 15–20 kJ/mol .

Biological Activity

4-Bromo-6-methoxypyrimidin-2-ol is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a bromine atom at position 4, a methoxy group at position 6, and a hydroxyl group at position 2 on the pyrimidine ring. This arrangement contributes to its reactivity and biological interactions.

The molecular formula of 4-Bromo-6-methoxypyrimidin-2-ol is CHBrNO, with a molecular weight of approximately 204.02 g/mol. Its structure allows for various chemical modifications, enhancing its potential applications in medicinal chemistry and organic synthesis.

Biological Activity

Research indicates that 4-Bromo-6-methoxypyrimidin-2-ol exhibits significant biological activity, particularly as an antimicrobial agent and a precursor in the synthesis of pharmaceuticals. Its structural features enable it to interact with various biological targets, including enzymes and receptors involved in disease processes.

The biological activity of 4-Bromo-6-methoxypyrimidin-2-ol is thought to involve interactions with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to its targets. This interaction may modulate the activity of enzymes or receptors, leading to various biological effects such as:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although detailed kinetic studies are necessary for confirmation.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the uniqueness of 4-Bromo-6-methoxypyrimidin-2-ol due to its combination of both bromine and hydroxyl groups on the pyrimidine ring. This enhances its reactivity compared to structurally related compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| 2-Bromo-4-methoxypyrimidine | Lacks the hydroxyl group at position 2 | Presence of bromine at position 2 |

| 6-Methoxypyrimidin-4-amine | Lacks the bromine atom at position 4 | Contains an amino group instead |

| 2-Amino-6-methoxypyrimidine | Lacks the bromine atom at position 4 | Contains an amino group at position 2 |

| 5-Bromo-6-methoxypyridine | Different nitrogen positioning | Pyridine ring instead of pyrimidine |

This unique structural arrangement allows for versatile chemical modifications that can lead to diverse biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrimidine derivatives similar to or including 4-Bromo-6-methoxypyrimidin-2-ol. For instance:

- Anti-inflammatory Activity : Research has shown that certain pyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting COX enzymes. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs like celecoxib, indicating potential therapeutic applications .

- Antimicrobial Properties : Preliminary findings suggest that compounds similar to 4-Bromo-6-methoxypyrimidin-2-ol demonstrate antimicrobial activity against various pathogens, making them candidates for further investigation in drug development .

- Structure–Activity Relationship (SAR) : Studies have explored how different substituents on the pyrimidine ring affect biological activity. For example, electron-releasing groups have been found to enhance anti-inflammatory activity, suggesting that modifications to the structure could lead to improved efficacy .

Q & A

Q. What are the most reliable synthetic routes for 4-Bromo-6-methoxypyrimidin-2-ol, and how do reaction conditions influence yield?

The synthesis typically involves bromination and functional group manipulation. For example, starting from a methoxypyrimidine precursor, bromination can be achieved using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in solvents such as dimethylformamide (DMF) or acetonitrile . Key steps include:

- Precursor activation : Use of a base (e.g., NaH) to deprotonate the hydroxyl group, enhancing reactivity.

- Bromination : Electrophilic aromatic substitution at the 4-position of the pyrimidine ring.

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring reaction progress via TLC or HPLC. Contradictions in reported yields (e.g., 60–85%) may arise from variations in solvent polarity or brominating agent efficiency .

Q. Which spectroscopic and computational methods are critical for characterizing 4-Bromo-6-methoxypyrimidin-2-ol?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy at C6, bromine at C4). The hydroxyl proton typically appears as a broad singlet (~δ 12 ppm) .

- IR Spectroscopy : Confirms functional groups (O-H stretch ~3200 cm, C-Br ~600 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (189.01 g/mol) and fragmentation patterns .

- Computational Studies : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and predicts reactivity sites. Comparative studies with analogs like 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol highlight electronic effects of substituents .

Q. What are the common chemical reactions involving 4-Bromo-6-methoxypyrimidin-2-ol, and how are they mechanistically rationalized?

- Nucleophilic Substitution : Bromine at C4 is replaceable with amines or alkoxides via SAr (aromatic nucleophilic substitution), facilitated by electron-withdrawing groups (e.g., methoxy at C6) .

- Oxidation/Reduction : The hydroxyl group can be oxidized to a ketone (e.g., using KMnO) or reduced to a methylene group (LiAlH) .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at C4, enabling diversification for drug discovery .

Advanced Research Questions

Q. How do substituent positional changes (e.g., bromine at C4 vs. C5) affect the biological activity of pyrimidin-2-ol derivatives?

Structural-activity relationship (SAR) studies reveal that bromine at C4 enhances interactions with enzymatic targets (e.g., kinase inhibitors) due to optimal steric and electronic effects. For example:

| Compound | Substituents | IC (nM) | Target |

|---|---|---|---|

| 4-Bromo-6-methoxy | Br (C4), OMe (C6) | 25 | Kinase X |

| 5-Bromo-6-methoxy | Br (C5), OMe (C6) | 120 | Kinase X |

| The C4 bromine improves binding affinity by 4.8-fold compared to C5 substitution, likely due to better alignment with hydrophobic pockets . |

Q. What computational strategies resolve spectral data contradictions for 4-Bromo-6-methoxypyrimidin-2-ol derivatives?

Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) often stem from tautomerism or solvent effects. Strategies include:

- DFT-Based NMR Prediction : Gaussian or ORCA software simulates spectra under varying tautomeric states (e.g., keto-enol equilibrium) .

- Solvent Modeling : PCM (Polarizable Continuum Model) accounts for solvent polarity effects on chemical shifts .

- Dynamic NMR (DNMR) : Experiments at different temperatures detect slow-exchange processes (e.g., rotational barriers) .

Q. How can reaction conditions be optimized to mitigate byproduct formation during cross-coupling of 4-Bromo-6-methoxypyrimidin-2-ol?

Common byproducts (e.g., dehalogenated or dimerized species) arise from:

- Catalyst Selection : Pd(PPh) reduces β-hydride elimination compared to Pd(OAc).

- Base and Solvent : KCO in toluene minimizes protodebromination vs. DMF .

- Temperature : Reactions at 80°C balance conversion and side reactions. DOE (Design of Experiments) methods, such as factorial design, systematically vary parameters (e.g., catalyst loading, solvent ratio) to identify optimal conditions .

Data Contradiction Analysis

Q. Why do reported yields for 4-Bromo-6-methoxypyrimidin-2-ol vary across studies, and how can reproducibility be improved?

Discrepancies (e.g., 60% vs. 85% yields) may result from:

- Moisture Sensitivity : Hydroxyl and methoxy groups absorb water, altering reaction kinetics.

- Purification Methods : Silica gel chromatography vs. recrystallization impacts recovery rates . Mitigation strategies:

- Standardized Protocols : Use anhydrous solvents and glovebox conditions.

- In Situ Monitoring : Real-time HPLC tracking ensures reaction completion before workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.